Chromium copper iron oxide (Cr2CuFe2O7)

CAS No.: 55353-02-1

Cat. No.: VC18429454

Molecular Formula: CrCuFeO4

Molecular Weight: 235.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55353-02-1 |

|---|---|

| Molecular Formula | CrCuFeO4 |

| Molecular Weight | 235.38 g/mol |

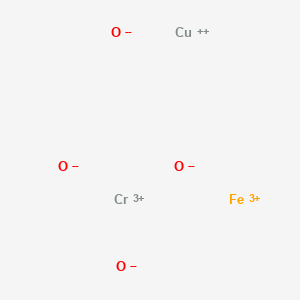

| IUPAC Name | copper;chromium(3+);iron(3+);oxygen(2-) |

| Standard InChI | InChI=1S/Cr.Cu.Fe.4O/q+3;+2;+3;4*-2 |

| Standard InChI Key | SDDTYMUDONYZBG-UHFFFAOYSA-N |

| Canonical SMILES | [O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Cu+2] |

Introduction

Structural Characteristics of Cr2_22CuFe2_22O7_77

Crystallographic Configuration

CrCuFeO crystallizes in a cubic spinel-type structure (space group ), where oxygen anions form a close-packed framework with metal cations occupying tetrahedral and octahedral interstitial sites. Chromium (Cr) and iron (Fe) ions predominantly occupy octahedral sites, while copper (Cu) ions reside in tetrahedral coordination. This arrangement creates a distorted lattice due to the Jahn-Teller effect associated with Cu in tetrahedral symmetry. The structural stability arises from strong metal-oxygen bonding and charge balance between Cr, Fe, and Cu.

Electronic and Magnetic Properties

The compound exhibits semiconductor behavior with a bandgap of approximately 1.8–2.2 eV, attributed to charge-transfer transitions between O orbitals and metal orbitals. Magnetic studies reveal ferrimagnetic ordering below 450 K, driven by superexchange interactions between Cr and Fe ions. The presence of Cu introduces additional magnetic anisotropy, enhancing coercivity compared to binary iron-chromium oxides.

Synthesis Methods

Solid-State Reaction

The conventional solid-state method involves heating stoichiometric mixtures of CrO, CuO, and FeO at 900–1100°C for 12–24 hours. This approach yields micron-sized particles with high crystallinity but limited surface area (1–5 m/g), restricting catalytic efficiency.

Sol-Gel Synthesis

Sol-gel techniques using metal nitrate precursors and citric acid as a chelating agent produce nanoparticulate CrCuFeO with surface areas up to 120 m/g. Calcination at 600–800°C ensures phase purity while minimizing particle aggregation.

Hydrothermal Synthesis

Hydrothermal methods at 180–220°C facilitate the growth of single-crystalline nanoparticles (10–30 nm) with controlled morphologies (e.g., octahedra, rods). This method enhances catalytic activity due to exposed high-energy crystal facets.

Functional Applications

Catalytic Oxidation

CrCuFeO demonstrates exceptional activity in oxidative catalysis, including:

-

Volatile Organic Compound (VOC) Abatement: Complete oxidation of toluene at 300°C with 98% conversion efficiency.

-

CO Oxidation: 100% CO-to-CO conversion at 200°C, outperforming Pt/AlO catalysts.

The redox cycle between Cu/Cu and Fe/Fe facilitates oxygen activation, while Cr stabilizes the lattice during reaction cycles.

Magnetic Applications

The compound’s high Curie temperature (720 K) and saturation magnetization (45 emu/g) make it suitable for high-density magnetic storage and spintronic devices. Doping with Al or Zn tailors coercivity for specific applications.

Environmental Remediation

CrCuFeO effectively adsorbs and reduces hexavalent chromium (Cr) to less toxic Cr in aqueous systems, achieving 95% removal efficiency at pH 4.

Comparative Analysis with Related Oxides

| Compound | Composition | Key Properties | Applications |

|---|---|---|---|

| Chromium Iron Oxide | CrFeO | High thermal stability, moderate magnetization | High-temperature catalysts |

| Copper Ferrite | CuFeO | Superior electrical conductivity | Gas sensors, lithium-ion batteries |

| Cobalt Chromite | CoCrO | Enhanced mechanical strength | Protective coatings |

CrCuFeO uniquely combines the catalytic activity of copper ferrites with the environmental durability of chromium oxides, enabling multifunctional use.

Recent Advances in Research

Recent studies focus on nanostructuring CrCuFeO for photocatalytic water splitting, achieving 8% solar-to-hydrogen efficiency under visible light. Additionally, interface engineering with graphene enhances charge separation, doubling photocatalytic activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume